1,5-Difluorobicyclo[3.3.1]nonane 1,5-Difluorobicyclo[3.3.1]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211876
InChI: InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2
SMILES:
Molecular Formula: C9H14F2
Molecular Weight: 160.20 g/mol

1,5-Difluorobicyclo[3.3.1]nonane

CAS No.:

Cat. No.: VC17211876

Molecular Formula: C9H14F2

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

1,5-Difluorobicyclo[3.3.1]nonane -

Specification

Molecular Formula C9H14F2
Molecular Weight 160.20 g/mol
IUPAC Name 1,5-difluorobicyclo[3.3.1]nonane
Standard InChI InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2
Standard InChI Key LQYMMTOTDUPYMZ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCCC(C1)(C2)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The bicyclo[3.3.1]nonane framework consists of two fused cyclohexane rings sharing three bridging carbon atoms, creating a rigid, bowl-like structure. Fluorination at the 1 and 5 positions introduces significant electronic and steric effects. The molecular formula (C₉H₁₄F₂) and weight (160.20 g/mol) are consistent across computational and experimental datasets . Key structural identifiers include:

  • SMILES: C1CC2(CCCC(C1)(C2)F)F

  • InChIKey: LQYMMTOTDUPYMZ-UHFFFAOYSA-N

  • IUPAC Name: 1,5-difluorobicyclo[3.3.1]nonane .

The fluorine atoms adopt equatorial positions to minimize steric strain, as inferred from analogous bicyclic fluorocarbons .

Electronic and Steric Effects

Fluorine’s high electronegativity (3.98 Pauling) polarizes adjacent C–F bonds, enhancing the compound’s dipole moment. This polarization influences reactivity in substitution and cycloaddition reactions. The bicyclic framework’s rigidity restricts conformational flexibility, making it a promising candidate for stereoselective synthesis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight160.20 g/mol
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (Calc.) ,
Dipole Moment~2.1 D (Theoretical)

Synthesis and Functionalization

Retrosynthetic Analysis

Two primary strategies emerge for constructing the bicyclo[3.3.1]nonane core:

  • Michael Addition-Aldol Condensation: Cyclohexane-1,3-dione reacts with acrolein to form a Michael adduct, followed by intramolecular Aldol condensation and oxidation .

  • Enamine Cyclization: Cyclohexane-1,3-dione derivatives undergo enamine formation with morpholine, followed by cyclization with acrylic esters .

Fluorination Strategies

  • Electrophilic Fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at electron-rich positions .

  • Nucleophilic Displacement: Replacement of hydroxyl or halogen groups with fluoride ions under SN2 conditions .

Table 2: Comparative Synthesis Routes

RouteStarting MaterialsYieldKey StepReference
Michael-AldolCyclohexane-1,3-dione43%Aldol condensation
EnamineCyclohexane-1,3-dione, morpholine20%One-pot cyclization
C-AcylationCyclohexane-1,3-dione, acrylic ester83%Intermolecular acylation

The third route (C-acylation) offers the highest yield (83%) and operational simplicity, making it preferable for scale-up .

Spectroscopic Characterization

Mass Spectrometry

The GC-MS spectrum (Source: F-52-5866-27, Wiley) displays a molecular ion peak at m/z 160.20, consistent with the molecular formula C₉H₁₄F₂ . Fragmentation patterns include losses of HF (20 u) and C₃H₆ (42 u), indicative of the bicyclic structure’s stability .

Applications in Drug Discovery and Materials Science

Materials Science

The compound’s low polarizability and high thermal stability make it a candidate for:

  • Liquid Crystals: Fluorinated bicyclics enhance anisotropic dielectric properties.

  • Polymer Additives: As a flame retardant or plasticizer due to C–F bond stability .

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